S-Cyanoethyl-L-cysteine
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Overview
Description
S-(2-Cyanoethyl)cysteine: is a compound derived from the amino acid cysteine, where a cyanoethyl group is attached to the sulfur atom of cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(2-Cyanoethyl)cysteine can be synthesized through the reaction of cysteine with acrylonitrile. The reaction typically involves the nucleophilic addition of the thiol group of cysteine to the carbon-carbon double bond of acrylonitrile, resulting in the formation of the cyanoethyl group attached to the sulfur atom of cysteine .
Industrial Production Methods: the synthesis process generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: S-(2-Cyanoethyl)cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(2-Cyanoethyl)cysteine is used as a building block in organic synthesis, particularly in the synthesis of peptides and proteins. It can also serve as a precursor for the synthesis of other sulfur-containing compounds .
Biology: In biological research, S-(2-Cyanoethyl)cysteine is used as a probe to study the metabolism of sulfur-containing amino acids and their derivatives. It is also used in studies related to the detoxification pathways of acrylonitrile .
Medicine: It can be used to monitor acrylonitrile exposure in individuals and assess the effectiveness of detoxification treatments .
Industry: In the industrial sector, S-(2-Cyanoethyl)cysteine is used in the production of various chemicals and materials, including polymers and resins. It is also used in the development of new materials with specific properties .
Mechanism of Action
S-(2-Cyanoethyl)cysteine exerts its effects primarily through its interaction with biological molecules. The cyanoethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other cellular components. These interactions can result in various biological effects, including the modulation of enzyme activity and the induction of oxidative stress .
Comparison with Similar Compounds
N-Acetyl-S-(2-cyanoethyl)cysteine: Similar in structure but with an acetyl group attached to the amino group of cysteine.
N-Acetyl-S-(2-hydroxyethyl)cysteine: Similar in structure but with a hydroxyethyl group instead of a cyanoethyl group.
Uniqueness: S-(2-Cyanoethyl)cysteine is unique due to the presence of the cyanoethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-(2-cyanoethylsulfanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1,3-4,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFKTVSJRSBYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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